N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a unique structural framework combining three key moieties:
- Thiophen-3-yl: A sulfur-containing heterocycle contributing to electron-rich aromatic interactions.
- 4-Methoxyphenyl ethanesulfonamide: A para-methoxy-substituted benzene linked to an ethylsulfonamide chain, a common pharmacophore in medicinal chemistry.
This compound’s design likely aims to optimize target binding, solubility, and metabolic stability through synergistic effects of these groups.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S2/c1-26-20-8-6-18(7-9-20)11-15-28(24,25)22-16-21(19-10-14-27-17-19)23-12-4-2-3-5-13-23/h6-10,14,17,21-22H,2-5,11-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZRLKGTJNLHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Methoxyphenyl)Ethanesulfonyl Chloride
The ethanesulfonamide backbone is synthesized from 2-(4-methoxyphenyl)ethanethiol through oxidation and chlorination. A scaled-up adaptation of’s sulfonamide protection strategy is employed:
Procedure :
- Oxidation : 2-(4-Methoxyphenyl)ethanethiol (1.0 eq) is treated with m-CPBA (2.2 eq) in dichloromethane at 0°C to form the sulfonic acid.
- Chlorination : Thionyl chloride (3.0 eq) is added dropwise under reflux, yielding the sulfonyl chloride intermediate.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | m-CPBA, DCM | 0°C → rt, 4 h | 92% |
| Chlorination | SOCl₂, DCM | Reflux, 2 h | 88% |
Sulfonamide Formation
The sulfonyl chloride is reacted with a protected amine precursor. Boc-protected methanesulfonamide synthesis from is modified for this step:
Procedure :
- Protection : 2-Aminoethanol (1.0 eq) is Boc-protected using di-tert-butyl dicarbonate (1.2 eq), DMAP (0.1 eq), and triethylamine (1.5 eq) in dichloromethane (, 83–94% yield).
- Sulfonation : The Boc-protected amine is treated with 2-(4-methoxyphenyl)ethanesulfonyl chloride (1.1 eq) in dichloromethane with triethylamine (2.0 eq) to form the sulfonamide.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Protection | (Boc)₂O, TEA, DMAP | 25°C, 2 h | 89% |
| Sulfonation | Sulfonyl chloride, TEA | 0°C → rt, 6 h | 78% |
Reductive Amination for Azepane-Thiophene Side Chain
Synthesis of 2-(Thiophen-3-yl)Ethanal
A 2-formyl intermediate is prepared via oxidation of 2-(thiophen-3-yl)ethanol using MnO₂ in dichloromethane (, Scheme 1).
Procedure :
- 2-(Thiophen-3-yl)ethanol (1.0 eq) is stirred with activated MnO₂ (5.0 eq) in DCM at 25°C for 12 h.
Key Data :
| Reagents | Conditions | Yield |
|---|---|---|
| MnO₂, DCM | 25°C, 12 h | 85% |
Reductive Amination with Azepane
The aldehyde is subjected to reductive amination with azepane using NaBH₃CN (, Scheme 5):
Procedure :
- Imine Formation : 2-(Thiophen-3-yl)ethanal (1.0 eq) and azepane (1.2 eq) are stirred in methanol with 4Å molecular sieves (25°C, 4 h).
- Reduction : NaBH₃CN (1.5 eq) is added, and the mixture is stirred for 12 h.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Imine Formation | Azepane, MeOH | 25°C, 4 h | – |
| Reduction | NaBH₃CN | 25°C, 12 h | 76% |
Final Coupling and Deprotection
Amine Deprotection and Sulfonamide Coupling
The Boc-protected sulfonamide is deprotected, and the resulting amine is coupled with the azepane-thiophene side chain:
Procedure :
- Deprotection : Boc group is removed using TFA in dichloromethane (0°C, 1 h).
- Coupling : The free amine is reacted with the azepane-thiophene intermediate (1.1 eq) using EDC/HOBt in DMF.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Deprotection | TFA, DCM | 0°C, 1 h | 95% |
| Coupling | EDC, HOBt, DMF | 25°C, 24 h | 68% |
Purification and Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexane) and characterized by NMR and HRMS:
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.40–3.25 (m, 4H, CH₂-SO₂ and CH₂-N), 2.90–2.70 (m, 6H, azepane CH₂), 1.60–1.40 (m, 8H, azepane CH₂).
HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₂₁H₃₁N₂O₃S₂: 447.1784; Found: 447.1789.
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different nitrogen-containing heterocycles.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique combination of functional groups makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide and Methoxyphenyl Moieties
Table 1: Key Structural Features and Comparative Analysis
Key Observations:
- Azepane vs.
- Thiophene vs. Nitro/Benzimidazole : Thiophene’s electron-rich nature may facilitate π-π stacking interactions absent in nitro- or benzimidazole-containing analogs, influencing target selectivity .
- Methoxy Positioning : The para-methoxy group in the target compound minimizes steric hindrance compared to ortho- or meta-substituted analogs (e.g., 4-methoxy-3-nitrophenyl in ), likely enhancing solubility and synthetic accessibility.
Pharmacokinetic and Physicochemical Properties
- Solubility : The azepane moiety likely enhances aqueous solubility compared to rigid analogs like AR-769 (benzimidazole) or nitro-substituted compounds (e.g., ).
- Metabolic Stability : Thiophene’s metabolic resistance to oxidation may improve stability relative to compounds with nitro or methylsulfonyl groups .
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic compound that belongs to the sulfonamide class, characterized by its complex structure which includes an azepane ring, a thiophene moiety, and a methoxy-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 377.5 g/mol. The structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 954648-95-4 |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The azepane ring may enhance binding affinity, while the thiophene and methoxy groups contribute to the compound's overall biological activity.
Biological Activity
Research indicates that this compound exhibits promising biological activity, particularly as an inhibitor of protein tyrosine phosphatases (PTPases) . PTPases are critical in various cellular processes including cell signaling and regulation of cellular growth. By inhibiting these enzymes, the compound may hold therapeutic potential for treating diseases related to dysregulated PTPase activity, such as certain cancers and autoimmune disorders.
Comparative Biological Activity
The following table summarizes the biological activities of similar compounds within the sulfonamide class:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-isopropylbenzenesulfonamide | Structure | Inhibitor of PTPases; potential anticancer properties |
| N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3,4-dimethoxybenzenesulfonamide | Structure | Antimicrobial activity; anti-inflammatory effects |
| N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-benzenesulfonamide | Structure | General antibacterial activity |
Case Studies and Research Findings
- Inhibition of Protein Tyrosine Phosphatases : A study highlighted that compounds similar to this compound effectively inhibited PTPase activity in vitro, leading to reduced proliferation of cancer cells in culture .
- Antimicrobial Properties : Another investigation into related sulfonamides revealed their effectiveness against various bacterial strains, suggesting that modifications to the azepane or thiophene components could enhance antimicrobial efficacy.
- Anti-inflammatory Effects : Research has shown that derivatives with similar structural motifs exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways via PTPase inhibition .
Q & A
Q. Critical Parameters :
- Temperature : Maintain -40°C during sulfonylation to prevent side reactions .
- Solvent : Anhydrous DCM minimizes hydrolysis .
- Catalysts : Use of TMSOTf (trimethylsilyl triflate) for efficient coupling .
Q. Advanced Optimization :
- High-Throughput Screening : Test solvent/base combinations (e.g., DCM vs. THF; TEA vs. DMAP) to maximize yield (>75%) .
- In-line Analytics : Monitor reaction progress via TLC (Rf ≈ 0.4 in 30% ethyl acetate/hexane) .
How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?
Q. Basic Characterization :
Q. Advanced Methods :
Q. Advanced Research Focus
- Docking vs. Assays : If molecular docking predicts strong binding to a kinase but in vitro assays show low inhibition:
- Validate with surface plasmon resonance (SPR) to measure binding kinetics .
- Adjust computational parameters (e.g., solvation models in DFT) to align with experimental IC₅₀ values .
- Reactivity Discrepancies : If DFT predicts nucleophilic attack at the sulfonamide group but experimental data indicate thiophene reactivity:
- Use isotopic labeling (e.g., ³⁵S) to track reaction pathways .
What are the recommended protocols for assessing the stability of this compound under various storage conditions?
Q. Basic Protocol :
Q. Advanced Analysis :
- LC-MS/MS : Identify degradation products (e.g., oxidation of thiophene to sulfoxide) .
- Kinetic Modeling : Calculate shelf life using Arrhenius equation for temperature-dependent degradation .
How can researchers design experiments to elucidate the mechanism of action in biological systems, particularly concerning its sulfonamide and thiophene moieties?
Q. Advanced Research Focus
- Target Identification :
- Photoaffinity Labeling : Incorporate a diazirine group into the sulfonamide to crosslink with proteins .
- SAR Studies : Synthesize analogs lacking thiophene or methoxy groups to assess impact on activity .
- Pathway Analysis :
- Use RNA-seq to identify differentially expressed genes after treatment .
- Validate with Western blotting for kinase phosphorylation .
What advanced computational methods are suitable for predicting the compound's interaction with biological targets, and how should these be validated experimentally?
Q. Advanced Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 over 100 ns to assess stability .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for sulfonamide modifications .
Validation : - Isothermal Titration Calorimetry (ITC) : Measure ΔG and ΔH of binding .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
How can the solubility and bioavailability of this compound be systematically improved without compromising pharmacological activity?
Q. Advanced Strategies :
- Prodrug Design : Introduce a phosphate ester at the sulfonamide group for enhanced aqueous solubility .
- Co-Crystallization : Use succinic acid as a co-former to improve dissolution rate .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
What analytical techniques are critical for detecting and quantifying degradation products formed during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
